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molecular formula C14H11NO B8765750 4-Methoxyacridine CAS No. 3295-61-2

4-Methoxyacridine

Cat. No. B8765750
M. Wt: 209.24 g/mol
InChI Key: BPVTYXRNFNUPSR-UHFFFAOYSA-N
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Patent
US05892042

Procedure details

A mixed solution comprising 124 mg of N1 -9-(4-methoxy)acridinyl-N2 -p-toluenesulfonylhydrazine hydrochloride (18), 40 mg of sodium hydroxide, and 5 ml of ethylene glycol was allowed to react at 100° C. for a period of one hour. After the completion of the reaction, the reacted solution was introduced into water and the product was extracted by ethyl acetate. After ethyl acetate was distilled away, the residue was purified by column chromatography and 57.6 mg of 4-methoxyacridine (19) was obtained as crystals on recrystallization by hexane-ethyl acetate (yield 95.2%).
Name
N1 -9-(4-methoxy)acridinyl-N2 -p-toluenesulfonylhydrazine hydrochloride
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
95.2%

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1[C:15]2[C:6](=[N:7][C:8]3[C:13]([C:14]=2NNS(C2C=C[C:24]([CH3:27])=CC=2)(=O)=O)=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:5]=[CH:4][CH:3]=1.[OH-:28].[Na+].[CH2:30]([OH:33])[CH2:31][OH:32]>O>[CH3:31][O:32][C:5]1[C:6]2[C:15](=[CH:14][C:13]3[C:8]([N:7]=2)=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH:2]=[CH:3][CH:4]=1.[CH3:14][CH2:15][CH2:2][CH2:3][CH2:4][CH3:5].[C:30]([O:33][CH2:24][CH3:27])(=[O:28])[CH3:31] |f:0.1,2.3,7.8|

Inputs

Step One
Name
N1 -9-(4-methoxy)acridinyl-N2 -p-toluenesulfonylhydrazine hydrochloride
Quantity
124 mg
Type
reactant
Smiles
Cl.C1=CC=CC2=NC3=CC=CC=C3C(=C12)NNS(=O)(=O)C1=CC=C(C=C1)C
Step Two
Name
Quantity
40 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(CO)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 100° C. for a period of one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the product was extracted by ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
After ethyl acetate was distilled away
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC2=CC3=CC=CC=C3N=C12
Measurements
Type Value Analysis
AMOUNT: MASS 57.6 mg
Name
Type
product
Smiles
CCCCCC.C(C)(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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